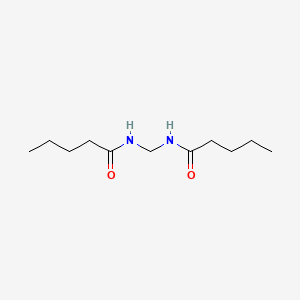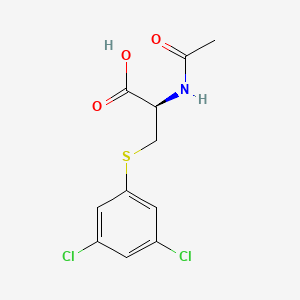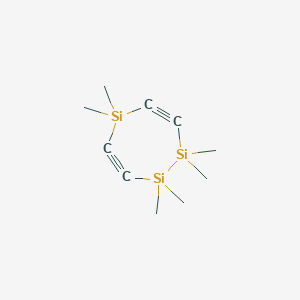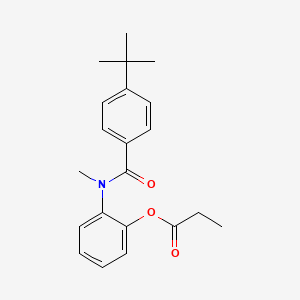
Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(2-(1-oxopropoxy)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(2-(1-oxopropoxy)phenyl)- is a complex organic compound with a unique structure that includes a benzamide core substituted with tert-butyl, methyl, and propoxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(2-(1-oxopropoxy)phenyl)- typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Introduction of Substituents: The tert-butyl group is introduced via alkylation reactions, while the methyl group is added through methylation processes. The propoxyphenyl group is incorporated through esterification reactions involving phenol derivatives and propionic acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of continuous flow reactors, efficient catalysts, and stringent control of reaction parameters such as temperature, pressure, and pH.
化学反应分析
Types of Reactions
Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(2-(1-oxopropoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(2-(1-oxopropoxy)phenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(2-(1-oxopropoxy)phenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For instance, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.
相似化合物的比较
Similar Compounds
Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(2-hydroxyphenyl)-: Similar structure but with a hydroxy group instead of the propoxy group.
Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(2-methoxyphenyl)-: Contains a methoxy group instead of the propoxy group.
Uniqueness
Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(2-(1-oxopropoxy)phenyl)- is unique due to the presence of the propoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
CAS 编号 |
80495-81-4 |
|---|---|
分子式 |
C21H25NO3 |
分子量 |
339.4 g/mol |
IUPAC 名称 |
[2-[(4-tert-butylbenzoyl)-methylamino]phenyl] propanoate |
InChI |
InChI=1S/C21H25NO3/c1-6-19(23)25-18-10-8-7-9-17(18)22(5)20(24)15-11-13-16(14-12-15)21(2,3)4/h7-14H,6H2,1-5H3 |
InChI 键 |
AHCMFVCOIHHILE-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OC1=CC=CC=C1N(C)C(=O)C2=CC=C(C=C2)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione](/img/structure/B14411592.png)
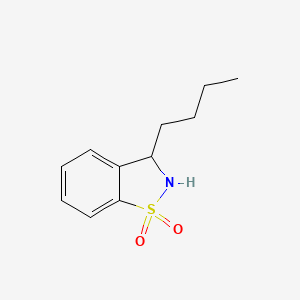
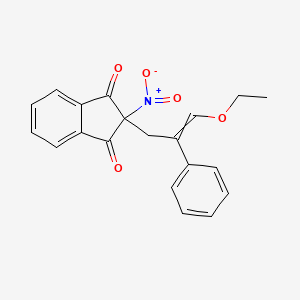
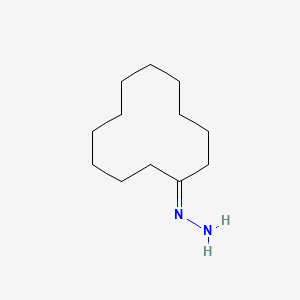
![2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14411629.png)
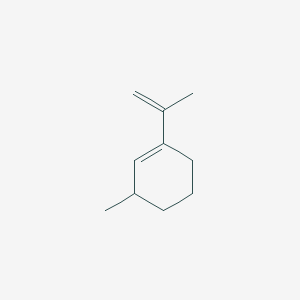
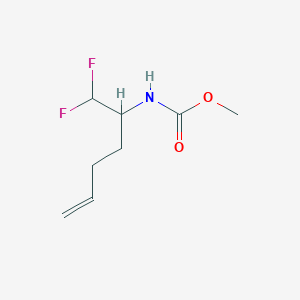
![2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine](/img/structure/B14411636.png)
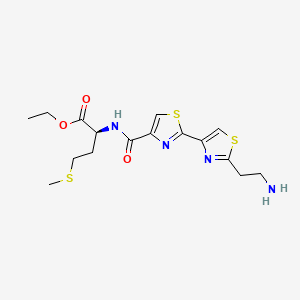
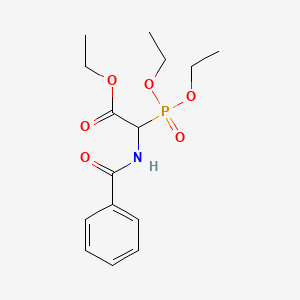
![5-([1,1'-Biphenyl]-4-yl)-2-(3-chlorophenyl)-1,3-oxazole](/img/structure/B14411652.png)
